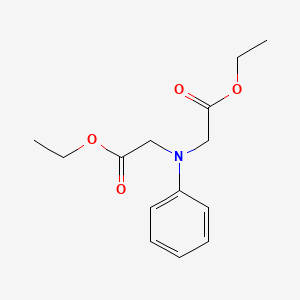
4-chloro-2-(2-propyn-1-yloxy)-1,3-benzothiazole
Vue d'ensemble
Description
4-chloro-2-(2-propyn-1-yloxy)-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
4-chloro-2-(2-propyn-1-yloxy)-1,3-benzothiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antitumor, and anti-inflammatory properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been utilized in materials science for the synthesis of novel polymers and as a building block for the construction of organic compounds.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(2-propyn-1-yloxy)-1,3-benzothiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the activity of certain neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-2-(2-propyn-1-yloxy)-1,3-benzothiazole is its versatility in various fields of research. It can be easily synthesized and purified, and its properties can be easily modified to suit specific research needs. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal procedures.
Orientations Futures
There are several future directions for research on 4-chloro-2-(2-propyn-1-yloxy)-1,3-benzothiazole. One area of interest is the development of more efficient and selective synthesis methods for this compound. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective drug candidates.
Propriétés
IUPAC Name |
4-chloro-2-prop-2-ynoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c1-2-6-13-10-12-9-7(11)4-3-5-8(9)14-10/h1,3-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCKHELQYHUVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC2=C(S1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398988 | |
| Record name | Benzothiazole, 4-chloro-2-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864409-91-6 | |
| Record name | Benzothiazole, 4-chloro-2-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(4-bromobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B3844594.png)


![9-[(benzyloxy)methyl]-3-methyl-9H-carbazole](/img/structure/B3844607.png)
![2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B3844613.png)
![1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3844618.png)
![3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B3844620.png)

![4-[2-(1-{4-[(4-methylbenzoyl)amino]phenyl}ethylidene)hydrazino]benzenesulfonic acid](/img/structure/B3844629.png)


![1-{4-[4-(3-furylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844653.png)
